molecular formula C18H25N5O B6456943 4-{4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-2,5,6-trimethylpyrimidine CAS No. 2549046-98-0

4-{4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-2,5,6-trimethylpyrimidine

Número de catálogo: B6456943
Número CAS: 2549046-98-0
Peso molecular: 327.4 g/mol
Clave InChI: MLLBMBPXOYDIOL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-{4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-2,5,6-trimethylpyrimidine is a heterocyclic compound featuring a 2,5,6-trimethylpyrimidine core linked to a piperazine moiety, which is further substituted with a 5-cyclopropyl-1,2-oxazol-3-ylmethyl group. This structure combines a pyrimidine ring—a common scaffold in medicinal chemistry due to its hydrogen-bonding capacity—with a piperazine spacer and an oxazole heterocycle. The cyclopropyl substituent on the oxazole may enhance metabolic stability by reducing oxidative degradation, while the trimethylpyrimidine group contributes to lipophilicity and steric bulk .

Propiedades

IUPAC Name

5-cyclopropyl-3-[[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O/c1-12-13(2)19-14(3)20-18(12)23-8-6-22(7-9-23)11-16-10-17(24-21-16)15-4-5-15/h10,15H,4-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLBMBPXOYDIOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)CC3=NOC(=C3)C4CC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Core Structure and Molecular Features

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and pharmacological relevance. Below is a comparative analysis:

Compound Name / ID Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound Pyrimidine 2,5,6-Trimethyl; 4-piperazinyl linked to 5-cyclopropyloxazole C₁₈H₃₀N₅O 332.47 Compact structure, cyclopropyl for metabolic stability, moderate lipophilicity
YM4 () Imidazo[4,5-b]pyridine Bromine, dual piperazine groups, 5-methylisoxazole C₂₆H₃₁BrN₈O 551.48 Larger, brominated core; dual piperazines enhance solubility but increase MW
C1–C7 () Quinoline Piperazine-linked benzoate esters with halogens/methoxy groups (e.g., Br, Cl, F) ~C₂₈H₂₄N₃O₃X* ~450–500 Bulky quinoline core; halogen substituents increase lipophilicity and reactivity
Pyrazolotriazolopyrimidines () Fused pyrazolo-triazolo-pyrimidine Varied 2-substituents (e.g., amino, hydrazine) ~C₁₄H₁₂N₈ ~300–350 Planar fused rings; isomerization behavior under reaction conditions

*X = halogen or functional group.

Functional and Pharmacological Implications

  • Target Compound vs. The cyclopropyl group in the target compound likely improves metabolic stability compared to YM4’s methylisoxazole, which is prone to oxidation .
  • Target Compound vs. C1–C7 (): The quinoline derivatives (C1–C7) exhibit higher molecular weights (~450–500 g/mol) and extended conjugation, which may enhance DNA intercalation but reduce blood-brain barrier penetration. In contrast, the target compound’s pyrimidine core (MW 332.47 g/mol) offers better solubility and bioavailability. Halogen substituents in C1–C7 increase electrophilicity, whereas the cyclopropyl group in the target compound balances lipophilicity and stability .
  • Target Compound vs. Pyrazolotriazolopyrimidines (): Fused pyrazolotriazolopyrimidines (e.g., compounds 7, 9) display rigid, planar structures suitable for intercalation or enzyme active-site binding. However, their isomerization under varying conditions (e.g., acid/base) limits stability. The target compound’s non-fused pyrimidine-oxazole system provides conformational flexibility, enabling adaptation to diverse binding sites .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.